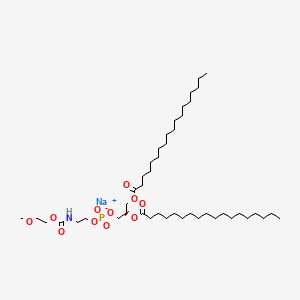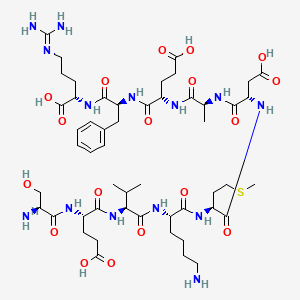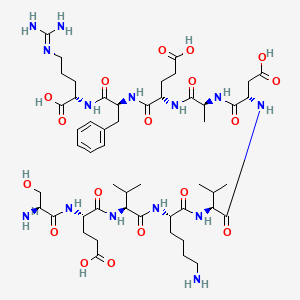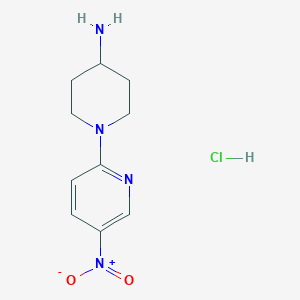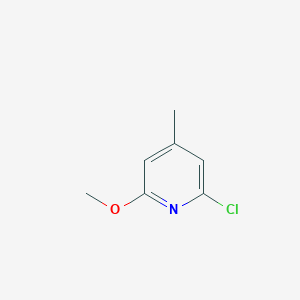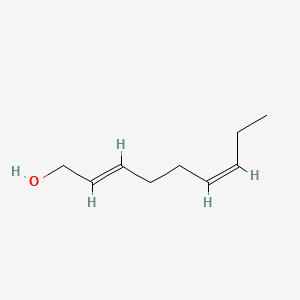
(2E,6Z)-Nona-2,6-dien-1-ol
Vue d'ensemble
Description
“(2E,6Z)-Nona-2,6-dien-1-ol” is a chemical compound with the molecular formula C9H14O . It is also known by other names such as (2E,6Z)-2,6-Nonadienal , and its structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
The synthesis of similar compounds has been studied in the past. For instance, the synthesis of N-isobutyl-(2E,6Z)-dodecadienamide was undertaken using both chemical and electrochemical routes . The study compared four reactions: alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde (aliphatic) . The 2D chemical structure image of (2E,6Z)-2,6-nonadienal is also called the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is approximately 138.21 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index were not found in the search results.Applications De Recherche Scientifique
Chiral Ligand Development
(2E,6Z)-Nona-2,6-dien-1-ol has been instrumental in the development of chiral ligands. Research indicates that variations of this compound, such as 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes, have been synthesized and effectively utilized as chiral diene ligands. These ligands exhibit a unique chiral environment and have shown effectiveness in catalyzing reactions like the 1,4-addition of alkenyl- and arylboronic acids to alpha,beta-unsaturated ketones (Shintani et al., 2009).
Catalysis in Asymmetric Reactions
The compound has been used to create rhodium complexes that show excellent catalytic activity and high enantioselectivity in asymmetric reactions. For instance, C2-symmetric chiral diene ligands based on modified versions of this compound have been successful in conjugate addition reactions of arylboronic acids to cyclic enones (Rimkus et al., 2015).
Crystallization Studies
Studies have also explored its properties in crystallization processes. For example, a derivative, 2,3:6,7-dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione, demonstrates temperature-dependent racemic compound-conglomerate crystallization, offering insights into spontaneous resolution upon crystallization (Levkin et al., 2003).
Transition Metal Complexes
The synthesis of transition metal complexes from derivatives of this compound has been reported, showcasing their potential in catalytic applications. These complexes have been explored for their activity in hydrogenation and 1,2-addition reactions (He et al., 2017).
Role in Odor Perception
Research into the chemical structure-odor correlation has involved this compound. The study of its isomers has contributed to understanding the molecular basis of odor perception, particularly in relation to the geometries of isomers and their impact on olfactory characteristics (Sakoda et al., 1996).
Mécanisme D'action
Target of Action
trans,cis-2,6-Nonadien-1-ol, also known as (2E,6Z)-Nona-2,6-dien-1-ol or trans-2,cis-6-Nonadien-1-ol, is a volatile organic compound that primarily targets olfactory receptors . It is known for its powerful, green, vegetable odor and is a key contributor to the cucumber flavor .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell, in this case, a green, vegetable-like odor .
Result of Action
The primary result of the action of trans,cis-2,6-Nonadien-1-ol is the perception of a green, vegetable-like odor. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells .
Analyse Biochimique
Biochemical Properties
Trans,cis-2,6-Nonadien-1-ol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes and proteins involved in the biosynthesis of volatile organic compounds. For instance, it is known to be a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial for the formation of other volatile compounds that contribute to the aroma profile of fruits.
Cellular Effects
Trans,cis-2,6-Nonadien-1-ol influences various cellular processes, especially in plant cells. It has been observed to affect cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression by acting as a signaling molecule, thereby influencing the production of secondary metabolites . Additionally, it impacts cellular metabolism by altering the flux of metabolic pathways involved in the synthesis of volatile organic compounds.
Molecular Mechanism
At the molecular level, trans,cis-2,6-Nonadien-1-ol exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenases, leading to the formation of aldehydes . This enzymatic reaction is a key step in the biosynthesis of aroma compounds. Furthermore, trans,cis-2,6-Nonadien-1-ol can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of genes involved in secondary metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans,cis-2,6-Nonadien-1-ol can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that trans,cis-2,6-Nonadien-1-ol can have sustained effects on cellular function, particularly in terms of modulating gene expression and metabolic flux. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of trans,cis-2,6-Nonadien-1-ol in animal models are dose-dependent. At low doses, the compound can enhance the production of certain metabolites, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of trans,cis-2,6-Nonadien-1-ol is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to cellular damage and metabolic imbalances.
Metabolic Pathways
Trans,cis-2,6-Nonadien-1-ol is involved in several metabolic pathways, particularly those related to the biosynthesis of volatile organic compounds. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and further to acids . These reactions are essential for the formation of aroma compounds in plants. Additionally, trans,cis-2,6-Nonadien-1-ol can affect metabolic flux by modulating the activity of key enzymes in these pathways.
Transport and Distribution
Within cells and tissues, trans,cis-2,6-Nonadien-1-ol is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of trans,cis-2,6-Nonadien-1-ol can influence its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
Trans,cis-2,6-Nonadien-1-ol is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions. Targeting signals and post-translational modifications may direct trans,cis-2,6-Nonadien-1-ol to specific organelles, thereby influencing its role in cellular metabolism.
Propriétés
IUPAC Name |
(2E,6Z)-nona-2,6-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3-,8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYRHBJZOVHOL-ODYTWBPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047192 | |
| Record name | trans-2,cis-6-Nonadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to yellowish liquid; powerful, green, vegetable | |
| Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
| Record name | 2,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.880 | |
| Record name | 2,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
28069-72-9, 7786-44-9 | |
| Record name | trans-2,cis-6-Nonadienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28069-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Nonadien-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,cis-6-Nonadienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-2,cis-6-Nonadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nona-2,6-dien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6Z)-nona-2,6-dien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-NONADIEN-1-OL, (2E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX8YYV2FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



